

Application Notes: Studying Chromatin Accessibility with SR-4370 using ATAC-seq

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-4370

Cat. No.: B610977

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Introduction

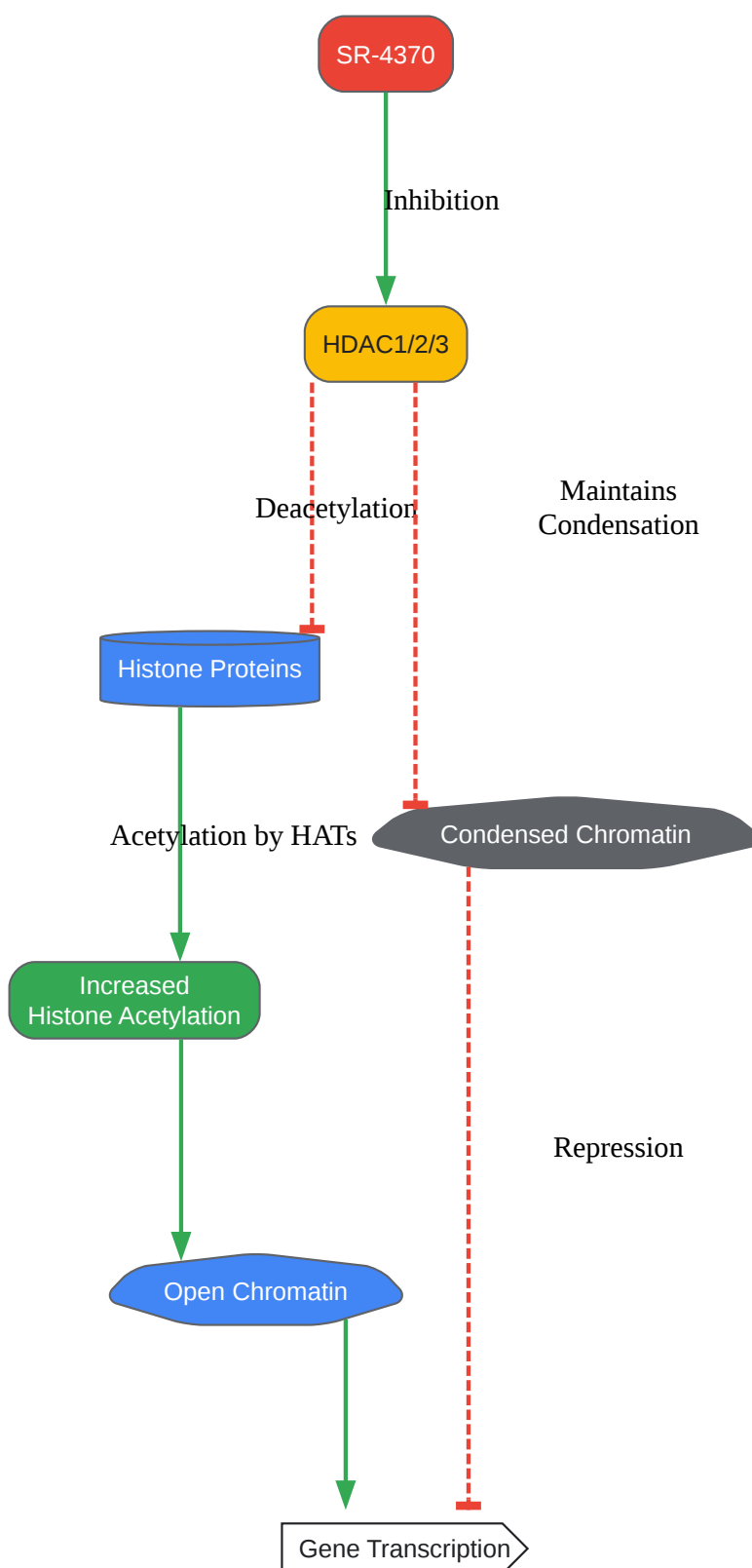
The accessibility of chromatin is a key determinant of gene expression and cellular function. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique used to map genome-wide chromatin accessibility.[1][2] **SR-4370** is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[3] By inhibiting these enzymes, **SR-4370** is expected to increase histone acetylation, leading to a more open chromatin structure. This application note provides a detailed protocol for utilizing ATAC-seq to investigate the effects of **SR-4370** on chromatin accessibility.

Mechanism of Action of SR-4370

SR-4370 is a benzoylhydrazide-class HDAC inhibitor with high selectivity for class I HDACs. It exhibits potent inhibitory activity against HDAC1, HDAC2, and especially HDAC3, with IC50 values in the nanomolar to low micromolar range.[3] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, **SR-4370** promotes histone hyperacetylation, which neutralizes the positive charge of histones, thereby relaxing the chromatin structure and making it more accessible to transcription factors and the transcriptional machinery.[4] An abstract from a study on prostate cancer cells has shown that treatment with **SR-4370** alters chromatin states, as measured by ATAC-seq.[5][6]

Signaling Pathway of **SR-4370** in Modulating Chromatin Accessibility

The following diagram illustrates the signaling pathway through which **SR-4370** is proposed to modulate chromatin accessibility.



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Caption: **SR-4370** inhibits HDAC1/2/3, leading to increased histone acetylation, open chromatin, and altered gene transcription.

Experimental Protocol: ATAC-seq with **SR-4370**

Treatment

This protocol is designed for cultured mammalian cells and should be optimized for specific cell types and experimental conditions.

I. Cell Culture and **SR-4370** Treatment

- **Cell Seeding:** Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- **SR-4370 Preparation:** Prepare a stock solution of **SR-4370** in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
- **Treatment:** Treat cells with the desired concentration of **SR-4370**. A concentration range of 0.1 μ M to 5 μ M can be a starting point, based on the known IC₅₀ values.^[3] An untreated control (vehicle-only, e.g., 0.1% DMSO) must be included.
- **Incubation:** Incubate the cells for a specific duration. A time course of 6, 12, and 24 hours is recommended to assess both early and late effects on chromatin accessibility.
- **Cell Harvesting:** After treatment, harvest the cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet with cold 1X PBS.

II. ATAC-seq Protocol

This protocol is adapted from standard ATAC-seq procedures.^{[7][8][9]}

- **Cell Lysis:**
 - Resuspend 50,000 cells in 50 μ L of cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% NP-40, 0.1% Tween-20, and 0.01% Digitonin).
 - Pipette up and down gently 3 times to lyse the cells.

- Incubate on ice for 3 minutes.
- Wash out the lysis buffer by adding 1 mL of cold wash buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% Tween-20) and inverting the tube 3 times.
- Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- Carefully remove the supernatant.
- Transposition Reaction:
 - Prepare the transposition reaction mix:
 - 25 µL 2x Tagmentation DNA (TD) Buffer
 - 2.5 µL Tagmentation DNA Enzyme 1 (TDE1, Tn5 Transposase)
 - 22.5 µL Nuclease-free water
 - Resuspend the nuclei pellet in 50 µL of the transposition reaction mix.
 - Incubate at 37°C for 30 minutes in a thermomixer with shaking at 1,000 rpm.
- DNA Purification:
 - Immediately after transposition, purify the DNA using a Qiagen MinElute PCR Purification Kit or similar column-based purification kit.
 - Elute the DNA in 10 µL of elution buffer.
- PCR Amplification:
 - Prepare the PCR reaction mix:
 - 10 µL Tagmented DNA
 - 2.5 µL 25 µM PCR Primer 1
 - 2.5 µL 25 µM PCR Primer 2

- 25 µL NEBNext High-Fidelity 2X PCR Master Mix
- 10 µL Nuclease-free water
- Perform PCR amplification with an initial 5 cycles. To determine the additional number of cycles, a qPCR side reaction is recommended to avoid library saturation.
- PCR cycling conditions:
 - 72°C for 5 min
 - 98°C for 30 sec
 - 5 cycles of: 98°C for 10 sec, 63°C for 30 sec, 72°C for 1 min
 - Hold at 4°C
- Library Purification and Quantification:
 - Purify the amplified library using AMPure XP beads to remove primer-dimers and large fragments. A double-sided bead purification is recommended.
 - Assess the library quality and size distribution using an Agilent Bioanalyzer.
 - Quantify the library concentration using a Qubit fluorometer.
- Sequencing:
 - Sequence the libraries on an Illumina sequencing platform using paired-end sequencing.

Data Presentation and Expected Results

The primary output of an ATAC-seq experiment is a set of genomic coordinates corresponding to open chromatin regions, or "peaks." Treatment with **SR-4370** is expected to alter the chromatin accessibility landscape.

Quantitative Data Summary

The following tables provide an example of how to summarize the quantitative data from an ATAC-seq experiment comparing untreated and **SR-4370**-treated cells. The values are hypothetical and should be replaced with experimental data.

Table 1: ATAC-seq Library Quality Control Metrics

Sample	Total Reads	Mapped Reads (%)	Mitochondrial Reads (%)	Fraction of Reads in Peaks (FRiP)
Untreated Control	55,000,000	95.2%	15.8%	0.35
SR-4370 Treated	58,000,000	96.1%	14.5%	0.42

Table 2: Summary of ATAC-seq Peak Calling

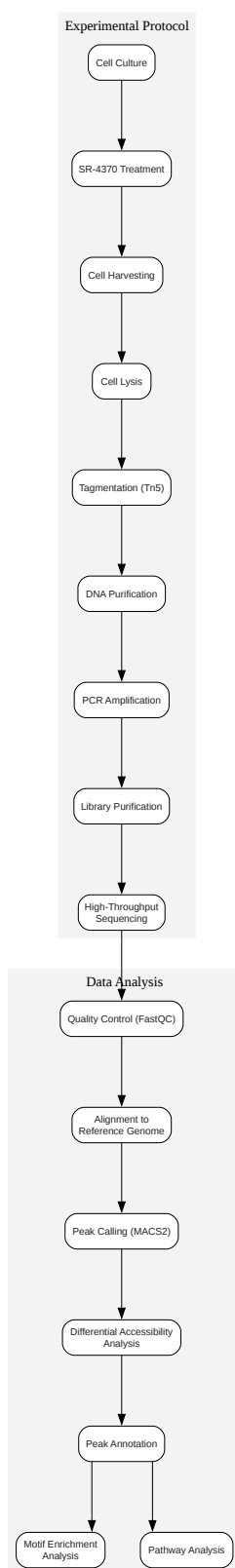
Sample	Number of Peaks	Mean Peak Width (bp)
Untreated Control	85,000	250
SR-4370 Treated	98,000	265

Table 3: Differential Accessibility Analysis

Comparison	Number of Differentially Accessible Regions (DARs)	Number of More Accessible Regions	Number of Less Accessible Regions
SR-4370 vs. Control	12,500	7,800	4,700

Experimental Workflow Diagram

The following diagram outlines the complete experimental and data analysis workflow for this study.



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Caption: Workflow for ATAC-seq with **SR-4370** treatment and subsequent data analysis.

Data Analysis and Interpretation

A standard ATAC-seq data analysis workflow should be followed.^{[10][11]} This includes:

- **Quality Control:** Assess the quality of the raw sequencing reads using tools like FastQC.
- **Alignment:** Align the reads to a reference genome.
- **Peak Calling:** Identify regions of open chromatin (peaks) using a peak caller such as MACS2.
- **Differential Accessibility Analysis:** Compare the peak profiles between **SR-4370**-treated and untreated samples to identify differentially accessible regions (DARs).
- **Annotation and Functional Analysis:** Annotate the DARs to nearby genes and perform functional enrichment analysis (e.g., GO term and pathway analysis) to understand the biological processes affected by **SR-4370** treatment.
- **Motif Analysis:** Identify transcription factor binding motifs that are enriched in the DARs to infer which transcription factors may be involved in the observed changes in chromatin accessibility.

Conclusion

This application note provides a comprehensive framework for investigating the impact of the HDAC inhibitor **SR-4370** on chromatin accessibility using ATAC-seq. The detailed protocol and data analysis guidelines will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the epigenetic mechanisms of **SR-4370**. The expected outcomes will provide valuable insights into the role of class I HDACs in regulating chromatin structure and gene expression, which is critical for drug development and basic research.

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- To cite this document: BenchChem. [Application Notes: Studying Chromatin Accessibility with SR-4370 using ATAC-seq]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610977#atac-seq-protocol-for-studying-chromatin-accessibility-with-sr-4370]

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